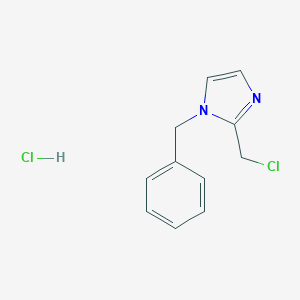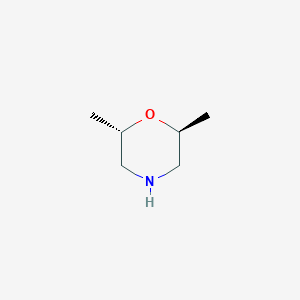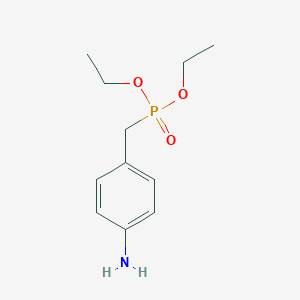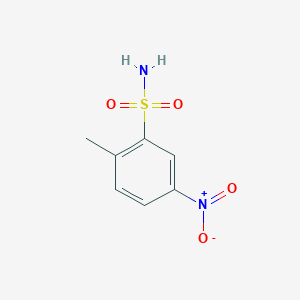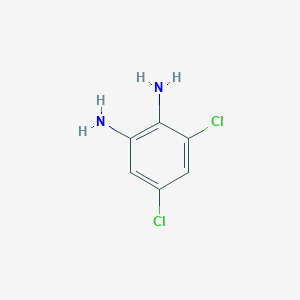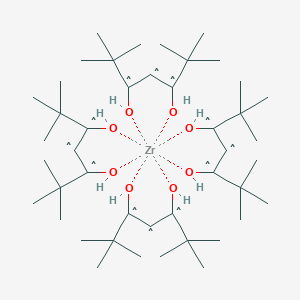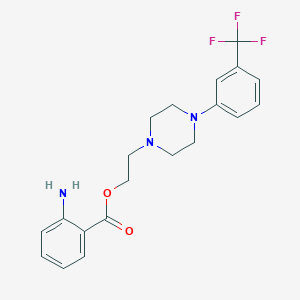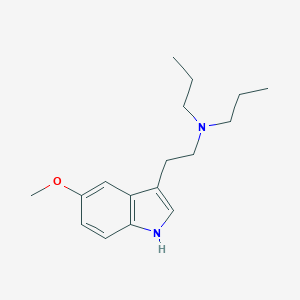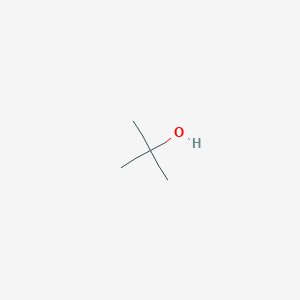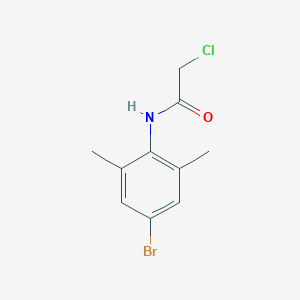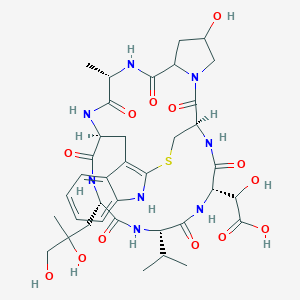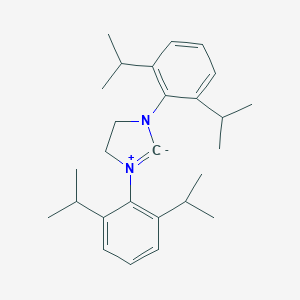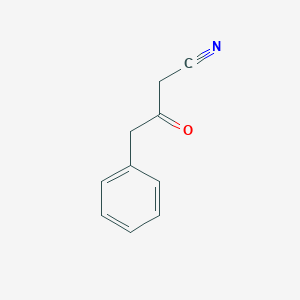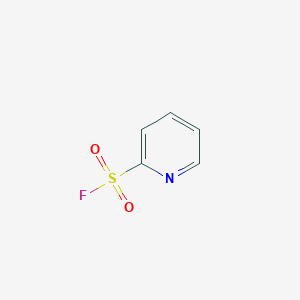
Pyridine-2-sulfonyl fluoride
Vue d'ensemble
Description
Pyridine-2-sulfonyl fluoride, also known as PyFluor, is a stable deoxyfluorinating agent . It is used in the process where the fluorine replaces a free alcohol group via an S N 2 process . For example, PyFluor reacts with primary or secondary alcohols in the presence of DBU to give the corresponding fluorinated products .
Synthesis Analysis
PyFluor can be synthesized using a substrate, toluene, PyFluor, and DBU . The mixture is stirred at room temperature for 48 hours under ambient atmosphere . An exotherm is occasionally observed following the addition of the base, corresponding to sulfonate ester formation .Molecular Structure Analysis
The molecular formula of Pyridine-2-sulfonyl fluoride is C5H4FNO2S . Its molecular weight is 161.15 .Chemical Reactions Analysis
PyFluor can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base . Compared to other common deoxyfluorination reagents, PyFluor exhibits less elimination side products .Physical And Chemical Properties Analysis
Pyridine-2-sulfonyl fluoride is a solid at 20 degrees Celsius . It has a melting point of 29-34°C and a boiling point of 234.9±13.0 °C . Its density is 1.421±0.06 g/cm3 .Applications De Recherche Scientifique
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Photocatalysis .
Summary of the Application
PyFluor is used in the synthesis of fluorinated aromatic compounds through visible-light photoredox catalysis . Fluorine-containing functional groups are important motifs influencing physical and biological properties of organic compounds .
Methods of Application
The method involves the use of benzamidine hydrochloride, triisopropylsilyl enol ether, perfluorobutyliodide, DABCO, and Eosin Y as the photocatalyst . A concise, two-step, one-flask procedure was designed for the synthesis of the test pyrimidine derivative .
Results or Outcomes
The procedure resulted in an 84% yield of the test pyrimidine derivative .
Conversion of Sulfonic Acids to Sulfonyl Fluorides
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
PyFluor is used in the conversion of sulfonic acids and their salts to sulfonyl fluorides . Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 .
Methods of Application
One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour . A complementary deoxyfluorination of sulfonic acids using Xtalfluor-E® – a bench stable solid – allows for the conversion of both aryl and alkyl sulfonic acids and salts to sulfonyl fluorides in 41–94% yields .
Results or Outcomes
The conversion of sulfonic acids to sulfonyl fluorides using these methods resulted in high yields, ranging from 41% to 99% .
Deoxyfluorination of Alcohols
Specific Scientific Field
This application is in the field of Organic Chemistry , specifically in the area of Deoxyfluorination .
Summary of the Application
PyFluor is used as a general deoxyfluorination reagent for primary and secondary alcohols . It tolerates basic functionality including phthalimides, heterocycles, and protected or tertiary amines and anilines .
Methods of Application
The method involves the use of a strong Brønsted base such as 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo [4.4.0]dec-5-ene (MTBD) . Reactions are typically performed at room temperature in toluene or ethereal solvents .
Results or Outcomes
The deoxyfluorination with PyFluor leads to straightforward purifications and scalability . This and its broad substrate scope indicate the potential for PyFluor applications in late-stage functionalization of bioactive molecules .
Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride
Specific Scientific Field
This application is in the field of Flow Chemistry .
Summary of the Application
PyFluor is used in the electrochemical oxidative coupling of thiols and potassium fluoride . This method accelerates sulfonyl fluoride synthesis .
Methods of Application
The method requires the addition of pyridine to obtain high yields . It is possible that pyridine functions either as an electron mediator or as a phase transfer catalyst .
Results or Outcomes
The yield of the targeted sulfonyl fluoride reached up to 92% in only 5 min residence time compared to 6 to 36 h in batch .
Late-Stage Functionalization of Bioactive Molecules
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
PyFluor is used for the late-stage functionalization of bioactive molecules . This process is important for the modification and optimization of bioactive compounds in drug discovery .
Methods of Application
The method involves the use of PyFluor as a deoxyfluorination reagent for primary and secondary alcohols . It requires the use of a strong Brønsted base such as 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo [4.4.0]dec-5-ene (MTBD) . Reactions are typically performed at room temperature in toluene or ethereal solvents .
Results or Outcomes
The chemoselective fluorination with PyFluor leads to straightforward purifications and scalability . This and its broad substrate scope indicate the potential for PyFluor applications in late-stage functionalization of bioactive molecules .
Synthesis of Sulfonyl Fluorides through Electrochemical Oxidative Coupling
Results or Outcomes
The yield of the targeted sulfonyl fluoride reached up to 92% in only 5 min residence time compared to 6 to 36 h in batch . A diverse set of thiols was subsequently converted in flow .
Safety And Hazards
Orientations Futures
PyFluor is a premier choice for deoxyfluorination chemistry on a preparatory scale . Its thermal and chemical stability, as well as superior safety profile, welcomes various applications and scalability . Its broad substrate scope indicates the potential for PyFluor applications in late-stage functionalization of bioactive molecules .
Propriétés
IUPAC Name |
pyridine-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFXLXGZHDHJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469460 | |
| Record name | Pyridine-2-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-sulfonyl fluoride | |
CAS RN |
878376-35-3 | |
| Record name | Pyridine-2-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-sulfonyl Fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
